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Introduction

Strontium silicides (Sr-Si) are a class of intermetallic compounds that have garnered
significant interest for their potential applications in various technological fields, including
thermoelectrics. The existence of multiple polymorphs—different crystal structures of the same
chemical compound—necessitates a thorough understanding of their relative thermodynamic
stabilities. This guide provides a comprehensive overview of the known polymorphs of
strontium silicide, their crystal structures, and a detailed analysis of their stability based on
experimental and computational data.

Known Polymorphs of Strontium Silicide

The Sr-Si system is known to form several stable and metastable phases. The primary
polymorphs of interest include those with the stoichiometries SrSiz, SrSi, SrsSis, Sr2Si, and a
high-pressure phase, SrSis. Of particular note is strontium disilicide (SrSiz), which exhibits at
least three polymorphs: a low-temperature cubic phase (a-SrSiz), a high-temperature
tetragonal phase (B-SrSiz), and another cubic phase with a slightly different space group.

Strontium Disilicide (SrSi2) Polymorphs

e 0-SrSiz (Cubic, P4332): This is a stable low-temperature form of strontium disilicide. It
possesses a cubic crystal structure.
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e o'-SrSiz (Cubic, P4132): Very close in stability to the P4332 structure, this cubic polymorph
has also been identified. Computational data suggests it is only slightly less stable than the
P4332 phase.

e [B-SrSiz (Tetragonal, 141/amd): This is the high-temperature polymorph of SrSiz. It adopts the
o-ThSiz structure type.

e SrSis (Orthorhombic, Cmcm): This is a high-pressure phase, synthesized at 10 GPa and
1520 K. It is metastable at ambient pressure and decomposes into SrSiz and Si at 797 K.[1]

Other Strontium Silicide Phases

e SrSi (Orthorhombic, Cmcm): A stable intermediate phase in the Sr-Si system.
e SrsSis (Tetragonal, 14/mcm): Another stable silicide phase with a CrsBs-type structure.

e Sr2Si (Orthorhombic, Pnma): This phase adopts the PbClz-type structure.

Thermodynamic Stability of Strontium Silicide
Polymorphs

The relative stability of the different strontium silicide polymorphs can be quantified by their
enthalpies of formation (AHf). A more negative enthalpy of formation indicates a more
thermodynamically stable compound.

Quantitative Stability Data

The following table summarizes the key crystallographic and thermodynamic data for the
known strontium silicide polymorphs.
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Note: Enthalpy of formation values from Balducci et al. are experimental, while formation

energies for a- and a'-SrSiz are from computational DFT calculations from the Materials

Project.

Experimental and Computational Protocols

The determination of the stability of strontium silicide polymorphs relies on a combination of

experimental synthesis and characterization, as well as computational modeling.

Experimental Methodologies
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4.1.1 Synthesis

o Direct Synthesis from Elements: Strontium silicides can be synthesized by direct reaction
of the constituent elements in an inert atmosphere. For example, by fusing strontium and
silicon in desired stoichiometric ratios.

o Carbothermic Reduction: Synthesis can also be achieved by the fusion of strontium oxide or
strontium carbonate with silicon or silicon dioxide in the presence of carbon.[3]

o High-Pressure Synthesis: Metastable phases like SrSis are synthesized under high-pressure
and high-temperature conditions using techniques such as a multi-anvil press.[1] The
synthesis of SrSis was performed at 10(1) GPa and 1520(150) K.[1]

4.1.2 Characterization of Thermodynamic Stability

« Differential Thermal Analysis (DTA): DTA is used to investigate phase transitions and
determine the temperatures at which they occur. This was a key technique in mapping the
Sr-Si phase diagram.

o X-ray Diffraction (XRD): XRD is essential for identifying the crystal structure of the
synthesized phases. By performing XRD at various temperatures, phase transitions can be
monitored.

o Knudsen Effusion Mass Spectrometry and Knudsen Effusion Weight Loss: These high-
temperature techniques are used to measure the vapor pressure of species in equilibrium
with the solid phases. From these measurements, the enthalpy changes of decomposition
processes can be derived, which in turn are used to calculate the enthalpies of formation of
the compounds.[2]

Computational Methodologies

4.2.1 Density Functional Theory (DFT)

o Calculation of Formation Energy: DFT is a powerful computational quantum mechanical
modeling method used to investigate the electronic structure and total energy of materials.
The formation energy (Ef) of a strontium silicide polymorph (SrxSiy) is calculated using the
following equation:
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Ef = (Etotal(SrxSiy) - x * Esolid(Sr) - y * Esolid(Si)) / (x +y)

where Etotal(SrxSiy) is the total energy of the strontium silicide compound, and Esolid(Sr)
and Esolid(Si) are the total energies of the elemental solids in their stable reference phases.
A more negative formation energy indicates a more stable compound.
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Caption: Phase relationships of key strontium silicide polymorphs.

Computational Workflow for Stability Determination
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DFT Workflow for Polymorph Stability
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Caption: Workflow for determining polymorph stability using DFT.

Conclusion
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The stability of strontium silicide polymorphs is a complex interplay of composition,
temperature, and pressure. The low-temperature cubic a-SrSiz and the high-temperature
tetragonal [3-SrSiz are the most relevant polymorphs of the disilicide, with other stoichiometries
like SrSi, SrsSis, and Sr2Si also forming stable phases. High-pressure synthesis can lead to
metastable phases such as SrSie. A combination of experimental techniques and first-principles
computational methods provides a robust framework for understanding and predicting the
thermodynamic stability of these materials, which is crucial for their synthesis and potential
technological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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